molecular formula C13H16N6 B2372756 N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine CAS No. 2415499-41-9

N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2372756
CAS No.: 2415499-41-9
M. Wt: 256.313
InChI Key: ULDYLTLBLVHLEY-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrazinylazetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where chlorides react with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) . The reaction conditions, including temperature and solvent, are optimized to achieve the desired yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A or E. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N,4-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-10-3-4-16-13(17-10)18(2)11-8-19(9-11)12-7-14-5-6-15-12/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDYLTLBLVHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CN(C2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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